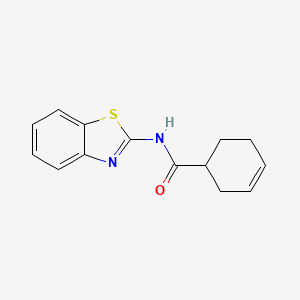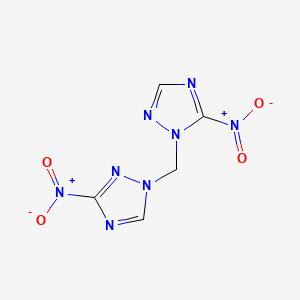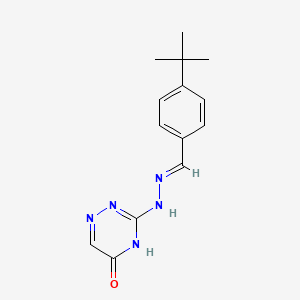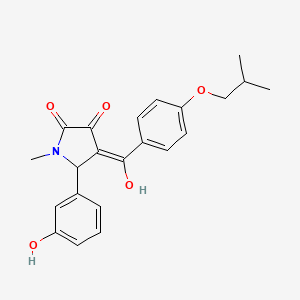![molecular formula C17H18N2O3S B13372416 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13372416.png)
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 4-methoxy-2,3-dimethylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves methylation of the benzimidazole nitrogen using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 1-[(4-hydroxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole.
Reduction: Formation of 1-[(4-methoxy-2,3-dimethylphenyl)thio]-2-methyl-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-pyrazole
- 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-imidazole
Uniqueness
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H18N2O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-11-12(2)17(10-9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
Clé InChI |
XDWOAKMNBADMNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13372339.png)
![1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13372340.png)
![6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide](/img/structure/B13372345.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372358.png)
![3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372365.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B13372378.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372382.png)


![4-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13372415.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide](/img/structure/B13372428.png)
